2-Chloro-6-fluoro-4-methoxybenzaldehyde
Description
Overview of Benzaldehyde (B42025) Derivatives in Organic Synthesis
Benzaldehyde and its derivatives are a class of aromatic compounds that serve as fundamental building blocks in organic synthesis. The aldehyde functional group is highly versatile, participating in a wide array of chemical transformations. These compounds are common starting materials for creating more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The reactivity of the aldehyde allows for transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions, making benzaldehydes crucial intermediates in multi-step synthetic pathways.
Significance of Halogenation and Alkoxylation in Aromatic Compounds
The introduction of halogen and alkoxy (such as methoxy) groups onto an aromatic ring, a process known as halogenation and alkoxylation respectively, significantly modifies the electronic and steric properties of the parent molecule. Halogenation can enhance the biological profile of a compound, in part by increasing its permeability across cell membranes. For instance, the related compound 2-chloro-6-fluorobenzaldehyde (B137617) is a key intermediate in the synthesis of the antiseptics dicloxacillin (B1670480) and flucloxacillin, as well as in the production of certain pesticides. wikipedia.orggoogle.com Alkoxy groups, being electron-donating, can influence the reactivity and regioselectivity of subsequent reactions on the aromatic ring and are prevalent in many biologically active compounds.
Research Trajectories for Substituted Benzaldehydes
Current research often focuses on using substituted benzaldehydes as precursors for complex heterocyclic compounds, which are scaffolds for many active pharmaceutical ingredients (APIs). For example, the structurally similar compound 2-fluoro-4-methoxybenzaldehyde (B32593) is used to prepare fluorine-containing 2,4,5-trisubstituted imidazoles and complex quinoline (B57606) derivatives. sigmaaldrich.com Research also explores the development of efficient and environmentally conscious synthetic routes to these valuable intermediates. guidechem.com The interactions between substituted benzaldehydes and biological macromolecules like proteins are also an active area of investigation to understand their biological effects.
Scope and Research Significance of 2-Chloro-6-fluoro-4-methoxybenzaldehyde
This compound is a polysubstituted aromatic aldehyde. Its molecular structure incorporates a chloro group, a fluoro group, and a methoxy (B1213986) group on the benzaldehyde framework. This specific substitution pattern imparts a unique combination of electronic and steric properties that make it a compound of interest for synthetic chemistry.
While extensive peer-reviewed research focusing specifically on this compound is not widely published, its significance lies in its potential as a specialized building block. The presence of three different functional substituents on the aromatic ring allows for highly specific and controlled subsequent chemical modifications. Based on the applications of its structural analogues, this compound is a logical candidate for use as an intermediate in the discovery and synthesis of novel, complex molecules in medicinal and materials science. Its structure suggests potential application in creating compounds with finely tuned biological or physical properties.
Compound Identifiers and Properties
The key identification and physicochemical properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 931414-02-7 bldpharm.com |
| Molecular Formula | C8H6ClFO2 |
| Molecular Weight | 188.58 g/mol |
| InChIKey | FBZHEJHXIVNSKM-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Solid |
| Melting Point | Data not readily available in peer-reviewed literature |
| Boiling Point | Data not readily available in peer-reviewed literature |
| Solubility | Expected to be soluble in common organic solvents |
Table of Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-fluoro-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZHEJHXIVNSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931414-02-7 | |
| Record name | 2-chloro-6-fluoro-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 Chloro 6 Fluoro 4 Methoxybenzaldehyde and Analogues
Precursor-Based Synthetic Routes
The construction of the 2-Chloro-6-fluoro-4-methoxybenzaldehyde molecule is primarily achieved through the careful manipulation of functional groups on a pre-existing benzene (B151609) ring. These routes begin with precursors that already contain some of the desired substituents, which are then elaborated to form the final aldehyde product.
Oxidation Pathways from Substituted Toluenes
A common and direct approach to synthesizing aromatic aldehydes involves the oxidation of a methyl group on a substituted toluene (B28343) precursor.
The Étard reaction provides a method for the direct oxidation of an aromatic methyl group to an aldehyde using chromyl chloride (CrO₂Cl₂). google.com This reaction is a valuable tool for synthesizing benzaldehydes from toluenes. jk-sci.com The mechanism involves the reaction of toluene with chromyl chloride, which acts as a weak oxidizing agent, to form a brown intermediate complex, known as the Étard complex. jk-sci.comyoutube.com This complex is then hydrolyzed to yield the corresponding benzaldehyde (B42025). youtube.comwikipedia.org The reaction helps to stop the oxidation at the aldehyde stage, preventing further oxidation to a carboxylic acid. wikipedia.org This method is directly applicable to the synthesis of analogues, and the preparation of 2-chloro-6-fluorobenzaldehyde (B137617) from 2-chloro-6-fluorotoluene (B1346809) via oxidation with chromyl chloride has been specifically reported. wikipedia.org
Reaction Data: Chromyl Chloride Oxidation
| Reaction Name | Precursor Example | Reagent | Key Feature |
|---|---|---|---|
| Étard Reaction | 2-Chloro-6-fluorotoluene | Chromyl Chloride (CrO₂Cl₂) | Direct oxidation of methyl group to aldehyde; forms an intermediate chromium complex. wikipedia.orgwikipedia.org |
A widely used commercial method for manufacturing benzaldehyde involves the side-chain chlorination of toluene to produce benzal chloride, which is subsequently hydrolyzed. ecu.edu This process is initiated by light (hν) or a radical initiator and proceeds via a radical chain mechanism. youtube.com The reaction involves the abstraction of a hydrogen atom from the methyl group by a chlorine radical. wikipedia.org For the synthesis of the target molecule, the precursor 2-chloro-6-fluorotoluene is subjected to chlorination under illumination to generate a mixture containing 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorodichlorobenzyl, and 2-chloro-6-fluorotrichlorobenzyl. libretexts.orggoogle.com The hydrolysis of the resulting dichlorinated intermediate, often catalyzed by an acid, yields the final aldehyde. libretexts.orggoogle.com One patented method describes this chlorination under UV light, followed by hydrolysis using water in the presence of an iron-based solid superacid catalyst to produce 2-chloro-6-fluorobenzaldehyde. libretexts.orggoogle.com
Reaction Data: Radical Chlorination and Hydrolysis
| Step | Precursor | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Radical Chlorination | 2-Chloro-6-fluorotoluene | Cl₂, light (hν) | 2-Chloro-6-fluorodichlorobenzyl libretexts.orggoogle.com |
| 2. Hydrolysis | 2-Chloro-6-fluorodichlorobenzyl | H₂O, Catalyst (e.g., solid acid) | 2-Chloro-6-fluorobenzaldehyde libretexts.orggoogle.com |
Halogenation and Functionalization of Benzaldehyde Scaffolds
Another conceivable synthetic strategy involves the direct halogenation of a benzaldehyde scaffold that already possesses some of the required substituents. However, this approach is complicated by the electronic nature of the aldehyde group (-CHO). The aldehyde function is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. youtube.com Furthermore, it acts as a meta-director. youtube.comyoutube.com
Consequently, attempting to chlorinate a precursor like 4-fluoro-6-methoxybenzaldehyde would direct the incoming electrophile (Cl+) to the positions meta to the aldehyde group (positions 3 and 5), rather than the desired position 2. Electrophilic halogenation of benzaldehyde itself, in the presence of a catalyst like ferric chloride, yields m-chlorobenzaldehyde. youtube.comyoutube.com Therefore, this route is generally not viable for synthesizing the 2,6-disubstituted pattern found in this compound.
Preparations from Substituted Phenols and Resorcinols
Synthesizing the target aldehyde from highly electron-rich precursors like substituted phenols or their corresponding ethers (anisoles) is a powerful strategy. These methods introduce the aldehyde group through formylation reactions, which are effective on activated aromatic rings. A suitable precursor for this compound would be 3-chloro-5-fluoroanisole. sigmaaldrich.commanchesterorganics.comchemimpex.com
Several classical formylation reactions are applicable:
Vilsmeier-Haack Reaction: This reaction uses a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic compounds. jk-sci.comwikipedia.org The active electrophile, a chloroiminium ion known as the Vilsmeier reagent, attacks the activated ring, typically at the para position to the activating group due to reduced steric hindrance. jk-sci.comyoutube.comyoutube.com
Gattermann Reaction: This method uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride (AlCl₃) to formylate aromatic compounds. wikipedia.orgslideshare.net A modification, known as the Gattermann-Koch reaction, uses carbon monoxide (CO) instead of HCN but is generally not applicable to phenol (B47542) or phenol ether substrates. wikipedia.orgtestbook.com
Duff Reaction: This reaction formylates phenols using hexamine (hexamethylenetetramine) as the formyl source, typically in the presence of an acid like trifluoroacetic acid. wikipedia.orgthieme-connect.com The reaction strongly favors formylation at the ortho position to the hydroxyl group. ecu.eduwikipedia.org
These reactions provide versatile pathways to synthesize various substituted hydroxy- or methoxybenzaldehydes from corresponding phenolic or anisolic precursors.
Reaction Data: Formylation of Phenolic/Anisolic Precursors
| Reaction | Formylating Agent Source | Typical Substrate | Key Feature |
|---|---|---|---|
| Vilsmeier-Haack | DMF/POCl₃ | Electron-rich arenes (e.g., anisoles) youtube.com | Formylates activated rings, often para to activator. jk-sci.com |
| Gattermann | HCN/HCl | Aromatic compounds, including phenols quora.com | Uses a Lewis acid catalyst (e.g., AlCl₃). slideshare.net |
| Duff | Hexamine | Phenols wikipedia.org | Primarily directs formylation to the ortho position. wikipedia.org |
Catalytic Approaches in Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways to enhanced efficiency, selectivity, and milder reaction conditions. For the synthesis of substituted benzaldehydes, several catalytic systems are employed.
Lewis acids, such as aluminum chloride and zinc chloride, are fundamental catalysts in electrophilic aromatic substitution reactions like the Friedel-Crafts and Gattermann reactions. slideshare.nettestbook.com In the Gattermann reaction, the Lewis acid activates the formylating agent. slideshare.net A newer method for synthesizing functionally substituted benzaldehydes involves the catalytic debromomethoxylation of dibromomethylarenes using zinc chloride as a soft Lewis acid catalyst that does not strongly complex with the final aldehyde product. wikipedia.org
Transition metal catalysis is also prominent. Palladium-catalyzed cross-coupling reactions, for instance, can be used in multi-step procedures to build complex aromatic structures. thieme-connect.com In some oxidation reactions, such as the sustainable oxidation of toluene to benzaldehyde, vanadium-based catalysts have been explored. researchgate.net
Furthermore, solid acid catalysts are gaining traction. As mentioned, a patented process for making 2-chloro-6-fluorobenzaldehyde utilizes an iron-based solid superacid for the hydrolysis of the chlorinated toluene intermediate, highlighting a move towards more recoverable and potentially environmentally benign catalysts. libretexts.orggoogle.com
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed carbonylation stands out as a powerful and versatile method for the direct introduction of a carbonyl group into an aromatic ring, providing a regioselective pathway to compounds like this compound. nih.gov This class of reactions typically involves the coupling of an aryl halide or pseudohalide with carbon monoxide and a suitable nucleophile or reducing agent, facilitated by a palladium catalyst. scielo.br
The general catalytic cycle for palladium-catalyzed carbonylation begins with the oxidative addition of a Pd(0) species to an aryl halide (Ar-X), such as the precursor 1-chloro-3-fluoro-5-methoxybenzene, to form a Pd(II)-aryl complex. scielo.br This is followed by the coordination and subsequent 1,1-insertion of carbon monoxide into the palladium-carbon bond, generating a critical acyl-palladium intermediate. scielo.br The final step involves either nucleophilic attack or reduction to release the desired aldehyde and regenerate the active Pd(0) catalyst.
The efficacy of these reactions is highly dependent on the choice of ligands, which stabilize the palladium center and modulate its reactivity. Bidentate phosphine (B1218219) ligands, such as Xantphos, have proven particularly effective. They are electron-donating, which promotes the initial oxidative addition step, and their bidentate nature helps prevent catalyst deactivation by preventing the formation of inactive palladium-carbonyl clusters or palladium black. nih.gov Research has demonstrated that catalyst systems based on Pd(OAc)₂ with Xantphos can efficiently convert aryl bromides to their corresponding carbonyl derivatives under relatively mild conditions. nih.gov
| Catalyst/Ligand System | Substrate | Product Type | Key Features |
| Pd(OAc)₂ / Xantphos | Aryl Bromides | Weinreb Amides, Esters | Operates at atmospheric CO pressure; effective at 70-80°C. nih.gov |
| Palladium (generic) | Aryl Halides | Carbonyl Compounds | General method for regioselective synthesis. nih.gov |
| Phosphane-free Palladium | Aryl Iodides | Biaryl Ketones | Utilizes anisole (B1667542) as a solvent; CO pressure of 100 psi. scielo.br |
| Palladium (generic) | 1,3-Enynes | Fluoroalkyl-substituted pyrimidinones | Multicomponent reaction integrating several functional groups. nih.gov |
This table summarizes various palladium-catalyzed carbonylation systems applicable to the synthesis of aromatic carbonyl compounds and their analogues.
Applications of Specific Acidic and Basic Catalysts
While palladium catalysis is central, the application of specific acidic and basic catalysts is crucial for both facilitating the primary reaction and enabling alternative synthetic pathways for aromatic aldehydes.
In the context of palladium-catalyzed carbonylations, bases are indispensable. They act as scavengers for the acid generated during the reaction and can play a role in the final nucleophilic substitution step to release the product. scielo.br Inorganic bases like potassium carbonate (K₂CO₃) are commonly employed. scielo.brmdpi.com In some systems, an organic base like triethylamine (B128534) (Et₃N) can serve multiple roles, acting as the base, the solvent, and potentially aiding in the reduction of the Pd(II) precatalyst to the active Pd(0) state. nih.gov
Acid catalysts are fundamental in classical aldehyde syntheses. For instance, the Stephen reaction involves the reduction of a nitrile to an imine using stannous chloride and hydrochloric acid, followed by acid-catalyzed hydrolysis to yield the aldehyde. ncert.nic.in This represents a potential route to this compound starting from the corresponding nitrile.
Furthermore, Brønsted acidic ionic liquids have emerged as efficient, heterogeneous catalysts for the synthesis of various heterocyclic compounds derived from aromatic aldehydes. nih.gov These catalysts facilitate the condensation of aldehydes with other reagents under solvent-free conditions and offer the advantage of being recyclable. nih.gov While not a direct synthesis of the aldehyde itself, this highlights the role of acidic catalysis in the subsequent transformations of these valuable intermediates.
| Catalyst Type | Reaction | Role of Catalyst | Example |
| Basic | Pd-Catalyzed Carbonylation | Acid scavenger, nucleophile activation | K₂CO₃, Et₃N nih.govscielo.br |
| Basic | Cyanohydrin Formation | Catalyzes addition of HCN to aldehydes | Cyanide ion (CN⁻) generated from a base. ncert.nic.in |
| Acidic | Stephen Reaction | Hydrolysis of imine intermediate | Hydrochloric Acid (HCl) ncert.nic.in |
| Acidic | Aldol Condensation | Catalyzes reaction of enolizable aldehydes | Dilute alkali acts as the catalyst for this reaction, which is driven by the acidity of the α-hydrogen. ncert.nic.in |
| Acidic | Heterocycle Synthesis | Condensation of aldehydes | Brønsted Acidic Ionic Liquid (BAIL) nih.gov |
This table illustrates the diverse roles of acidic and basic catalysts in reactions involving the synthesis or transformation of aromatic aldehydes.
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound, particularly on a larger scale, hinges on the careful optimization of reaction parameters. The interplay between solvent, temperature, and pressure is critical in maximizing yield and ensuring process efficiency.
Influence of Solvent Systems on Reaction Efficiency
The choice of solvent is a highly influential factor in palladium-catalyzed reactions. The solvent must not only dissolve the reactants but also actively participate in the catalytic cycle without causing undesirable side reactions. In the development of a general carbonylation procedure, replacing toluene with triethylamine (Et₃N) was found to completely suppress a significant side reaction, demonstrating the profound impact of the solvent system. nih.gov
Anisole has been identified as a particularly effective and environmentally favorable solvent for certain palladium-catalyzed carbonylative Suzuki coupling reactions, outperforming more common organic solvents that failed to provide good yields. scielo.br Recent research has also focused on the use of renewable, biomass-derived solvents to improve the sustainability of these processes. acs.orgacs.org Studies have shown that nonpolar hydrocarbon solvents like limonene (B3431351) and α-pinene, as well as dimethyl carbonate (DMC), can provide excellent yields in aminocarbonylation reactions, comparable to traditional solvents like toluene. acs.org For alkoxycarbonylation, solvents such as 2-methyltetrahydrofuran (B130290) (2MeTHF) and various terpenes have proven successful. acs.orgacs.org This growing body of work underscores that solvent selection is a key lever for optimizing both the efficiency and environmental footprint of the synthesis. scielo.bracs.org
| Solvent | Reaction Type | Observation |
| Triethylamine (Et₃N) | Pd-Catalyzed Aminocarbonylation | Acts as solvent, base, and catalyst reductant; suppresses side reactions. nih.gov |
| Anisole | Pd-Catalyzed Carbonylative Suzuki Coupling | Uniquely effective, providing yields up to 96%. scielo.br |
| Limonene | Pd-Catalyzed Aminocarbonylation | Renewable solvent providing excellent (99%) yield. acs.org |
| Dimethyl Carbonate (DMC) | Pd-Catalyzed Aminocarbonylation | Renewable solvent providing excellent (97%) yield. acs.org |
| 2-Methyltetrahydrofuran (2MeTHF) | Pd-Catalyzed Alkoxycarbonylation | Effective renewable solvent for this transformation. acs.orgacs.org |
This table highlights the effect of different solvent systems on the efficiency of palladium-catalyzed carbonylation reactions.
Temperature and Pressure Effects in Scalable Syntheses
Temperature and pressure are critical parameters for controlling reaction rates and yields, especially in scalable syntheses involving gaseous reagents like carbon monoxide (CO). A significant advancement in palladium-catalyzed carbonylation has been the development of systems that operate at atmospheric pressure. nih.gov This is highly advantageous for large-scale industrial applications as it avoids the need for specialized high-pressure equipment, enhancing safety and reducing costs. researchgate.net For example, the Xantphos-based system can effectively convert aryl bromides at 70 °C under just one atmosphere of CO. nih.gov
However, in some cases, elevated pressure is necessary to achieve optimal results. For the phosphane-free carbonylation of aryl iodides, a CO pressure of 100 psi (approximately 6.8 atm) was employed. scielo.br In other optimizations, increasing CO pressure to 50 atm was shown to improve product yield. researchgate.net
Temperature must also be carefully controlled. Reaction temperatures are typically in the range of 70-140 °C. nih.govscielo.brmdpi.com Lower temperatures may lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition or promote side reactions. For instance, the Barbier-type formylation of certain aryl substrates required heating to 100°C to achieve fair yields. mq.edu.au The optimization of these parameters is often a balancing act to maximize conversion and selectivity while maintaining process stability and scalability. researchgate.netresearchgate.net
Mechanistic Investigations of Formation Pathways
Understanding the step-by-step mechanism of a reaction is fundamental to its optimization and control. For the formation of aromatic aldehydes via palladium-catalyzed carbonylation, the pathway is well-established. It proceeds through a catalytic cycle involving:
Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond (e.g., of a substituted chlorobenzene). scielo.br
CO Insertion: Carbon monoxide coordinates to the resulting Pd(II) complex and inserts into the palladium-aryl bond to form an acyl-palladium species. scielo.br
Reductive Elimination/Nucleophilic Attack: The acyl-palladium intermediate reacts, often with the help of a base and a nucleophile, to release the final carbonyl product and regenerate the Pd(0) catalyst, allowing the cycle to continue. scielo.br
Alternative formation pathways for benzaldehydes have also been studied. For example, computational studies on the decomposition of the benzoxyl radical show it to be a key intermediate in some oxidation processes. nih.govacs.org These studies reveal low-energy pathways leading to the formation of benzaldehyde and an H radical, a process that dominates at temperatures below 1000 K. nih.govacs.org Other research has explored enzymatic pathways and the use of engineered microorganisms to produce aromatic aldehydes from precursors like benzoic acid, although this often requires overcoming the organism's natural tendency to reduce aldehydes to alcohols. acs.orgkunjapurlab.orgnih.gov Mechanistic studies involving aldehyde-mediated reactions have also pointed to the formation of intermediates like peroxybenzoic acid via autoxidation, which can then drive subsequent transformations. researchgate.net These diverse investigations provide a deeper understanding of the fundamental chemical steps that govern the synthesis of these important molecules.
Chemical Reactivity and Transformation Pathways
Aldehyde Group Reactivity
The reactivity of the aldehyde group in 2-Chloro-6-fluoro-4-methoxybenzaldehyde is central to its synthetic utility. This group's electrophilic carbon atom is a prime target for nucleophiles, and the adjacent aromatic ring, with its specific halogen and methoxy (B1213986) substituents, plays a crucial role in influencing this reactivity.
Condensation Reactions
Condensation reactions are fundamental transformations for aldehydes, leading to the formation of larger, more complex molecules through the creation of new carbon-carbon or carbon-nitrogen bonds.
Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis
The Claisen-Schmidt condensation is a well-established method for synthesizing chalcones, which are precursors to flavonoids and other biologically significant molecules. researchgate.net This reaction typically involves the base-catalyzed reaction between an aromatic aldehyde and a ketone. researchgate.net While the general mechanism is understood, specific studies detailing the reaction of this compound with acetophenones or other ketones to form the corresponding chalcone derivatives are not present in the reviewed literature.
Knoevenagel Condensation and Derivative Formation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. beilstein-journals.org This reaction is a versatile tool for carbon-carbon bond formation. Research on related compounds, such as mono-fluorinated benzaldehydes and 2-Chloro-6-fluorobenzaldehyde (B137617), has shown their successful participation in Knoevenagel condensations. beilstein-journals.orgsigmaaldrich.com For instance, 2-Chloro-6-fluorobenzaldehyde reacts with methyl cyanoacetate (B8463686) in the presence of piperidine. sigmaaldrich.com However, specific experimental data, including reaction conditions and yields for the Knoevenagel condensation of this compound, remain undocumented.
Schiff Base Formation and Imine Synthesis
Schiff bases, or imines, are formed through the condensation of an aldehyde or ketone with a primary amine. nih.govresearchgate.net This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. nih.gov These compounds are significant in both biological systems and synthetic chemistry. nih.govresearchgate.net Studies have been conducted on the formation of Schiff bases from structurally similar aldehydes like 2-chlorobenzaldehyde (B119727) and 2-hydroxy-4-methoxybenzaldehyde. nih.govmdpi.com Despite the general applicability of this reaction, specific reports on the synthesis and characterization of Schiff bases derived from this compound are not available.
Nucleophilic Addition Reactions
The aldehyde group is highly susceptible to nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. This can lead to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. This is a fundamental reaction type for aldehydes. While the general principles of nucleophilic addition are well-understood, specific studies documenting the outcomes of such reactions with this compound are not found in the current body of scientific literature.
Oxidation and Reduction Pathways
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. A variety of reagents are available to effect these transformations. For instance, the electrochemical reduction of the related compound 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzylalcohol has been investigated using cyclic voltammetry and constant current electrolysis. semanticscholar.org This study found that the reduction occurs via a diffusion-controlled process. semanticscholar.org However, specific research detailing the oxidation or reduction pathways for this compound, including reagents, conditions, and product yields, has not been reported.
Baylis-Hillman Reaction Kinetics and Modifiers
The reaction mechanism involves the initial addition of the catalyst to the activated alkene, followed by the addition of the resulting enolate to the aldehyde. organic-chemistry.org The rate-determining step is often the reaction of the zwitterionic intermediate with the aldehyde. rsc.org For aryl aldehydes, the reaction has been found to be second order in the aldehyde, indicating that a second molecule of the aldehyde may be involved in the proton transfer step.
Various modifiers can be employed to influence the kinetics of the Baylis-Hillman reaction. Lewis acids and protic additives have been shown to accelerate the reaction. For instance, the use of lanthanide triflates has been reported to increase reaction rates. Additionally, the choice of catalyst is crucial, with nucleophiles like 1,4-diazabicyclo[2.2.2]octane (DABCO), 4-dimethylaminopyridine (B28879) (DMAP), and various phosphines being commonly used. organic-chemistry.org The specific combination of catalyst and modifiers can be optimized to achieve the desired reaction efficiency.
Table 1: General Modifiers and Catalysts for the Baylis-Hillman Reaction of Substituted Benzaldehydes
| Catalyst/Modifier | Function | Potential Impact on this compound |
| DABCO, DMAP, PPh₃ | Nucleophilic Catalysts | Facilitate the formation of the key zwitterionic intermediate. |
| Lewis Acids (e.g., TiCl₄, La(OTf)₃) | Co-catalysts | Enhance the electrophilicity of the aldehyde, potentially increasing the reaction rate. |
| Protic Solvents/Additives | Modifiers | Can participate in proton transfer steps, influencing the reaction kinetics. |
Halogen and Methoxy Group Reactivity
The chloro, fluoro, and methoxy groups on the aromatic ring of this compound are not mere spectators; they actively participate in and influence a range of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the aromatic ring in this compound, accentuated by the ortho- and para-directing electron-withdrawing effects of the chloro and fluoro substituents relative to each other, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a potent nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. libretexts.org
The reactivity of halogens in SNAr reactions is often counterintuitive, with fluorine being the best leaving group among the halogens due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at that carbon. ebyu.edu.tr Therefore, in this compound, the fluorine atom is expected to be more susceptible to substitution by strong nucleophiles compared to the chlorine atom. The methoxy group, being an electron-donating group, would generally be a poor leaving group in a standard SNAr reaction unless activated.
Studies on di- and tri-fluorinated benzaldehydes have shown that fluorine atoms can be displaced by nucleophiles like methoxide (B1231860) ions, especially when positioned para to an activating group. ebyu.edu.tr In the case of this compound, the aldehyde group acts as a moderate electron-withdrawing group, activating the ortho and para positions.
Table 2: Predicted Reactivity in SNAr Reactions
| Position | Substituent | Predicted Reactivity with Nucleophiles | Rationale |
| C-6 | Fluoro | Highest | Strong electron-withdrawing nature of fluorine makes it the best leaving group. |
| C-2 | Chloro | Lower than Fluoro | Chlorine is a less effective leaving group than fluorine in SNAr. |
| C-4 | Methoxy | Lowest | Methoxy is a poor leaving group and an electron-donating group. |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira for halogenated aryl systems)
The halogen substituents on this compound provide handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl > F. Consequently, the chloro substituent at the C-2 position of this compound would be the more reactive site for Suzuki coupling compared to the C-6 fluoro substituent. libretexts.org However, with the development of specialized ligands, the coupling of less reactive aryl chlorides has become more feasible.
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org Similar to the Suzuki reaction, the reactivity of the halide follows the same general trend. Therefore, selective coupling at the C-2 chloro position would be expected under standard Sonogashira conditions. Catalyst-controlled regioselectivity has been observed in dihalo-substituted systems, suggesting that by tuning the catalyst and ligands, some control over the reaction site may be achievable. rsc.org
Cleavage Reactions of the Aromatic Ring System
While aromatic rings are generally stable, under certain conditions, the ring system of this compound can undergo cleavage. A notable example is the reaction of 2,6-dihalobenzaldehydes with alkali. This reaction can lead to the cleavage of the aromatic ring, although specific studies on the 4-methoxy substituted derivative are scarce. The presence of the electron-withdrawing aldehyde group and the two halogen atoms can make the aromatic ring susceptible to nucleophilic attack by hydroxide (B78521) ions, potentially initiating a cascade of reactions leading to ring opening.
Derivatization and Analogue Synthesis
The versatile chemical handles on this compound make it a valuable starting material for the synthesis of a wide array of derivatives and analogues, particularly heterocyclic compounds.
Synthesis of Heterocyclic Compounds Incorporating the Benzaldehyde (B42025) Moiety
The aldehyde group of this compound is a key functional group for the construction of heterocyclic rings. It can react with a variety of dinucleophiles to form a range of heterocyclic systems. For example, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles.
Furthermore, the halogen substituents can be utilized in subsequent steps to build more complex heterocyclic structures. For instance, an initial condensation at the aldehyde can be followed by an intramolecular cross-coupling reaction involving one of the halogen atoms to form a fused heterocyclic system. The differential reactivity of the chloro and fluoro groups can be exploited for sequential and regioselective derivatization, allowing for the synthesis of diverse and complex heterocyclic libraries.
Table 3: Potential Heterocyclic Systems from this compound
| Reagent | Resulting Heterocycle Core | Key Reaction |
| Hydrazine derivatives | Pyrazole | Condensation |
| Hydroxylamine | Isoxazole | Condensation |
| Amidines | Pyrimidine | Condensation |
| 1,2-Diamines | Diazepine (depending on conditions) | Condensation |
Thiosemicarbazone Derivatives and Coordination Chemistry
A thorough review of available scientific literature indicates that specific studies on the synthesis of thiosemicarbazone derivatives from this compound, and their subsequent coordination chemistry, have not been reported. However, the general reactivity of benzaldehydes provides a basis for predicting this transformation.
Thiosemicarbazones are typically synthesized through the condensation reaction of an aldehyde or ketone with thiosemicarbazide. researchgate.net In a general procedure, the aldehyde is dissolved in a suitable solvent, such as ethanol, often with a catalytic amount of acid, and then treated with thiosemicarbazide. acs.orgnih.gov The reaction mixture is commonly heated under reflux to drive the formation of the carbon-nitrogen double bond (imine) characteristic of a thiosemicarbazone. acs.orgnih.gov
The resulting thiosemicarbazone ligand, derived from this compound, would possess multiple donor atoms (nitrogen and sulfur), making it a candidate for forming coordination complexes with various transition metals. The investigation of such complexes is an active area of research due to their potential applications, but specific examples involving this particular aldehyde are not documented in the searched scientific literature. nih.gov
Novel Analogues via Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a product that incorporates atoms from all starting materials. mdpi.comorganic-chemistry.org These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity. mdpi.com Aldehydes are common components in many well-known MCRs, such as the Passerini and Ugi reactions, which lead to peptidomimetic structures, or the Biginelli reaction for the synthesis of dihydropyrimidinones. organic-chemistry.orgrsc.org
Despite the suitability of aldehydes for these transformations, a search of the scientific literature did not yield any specific examples of this compound being used as a substrate in any multicomponent reaction. The development of novel analogues from this specific aldehyde via MCRs remains an unexplored area of research. The unique substitution pattern of the aromatic ring could offer interesting electronic and steric properties to the resulting MCR products.
Advanced Spectroscopic Characterization Techniques in Structural Elucidation
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 2-Chloro-6-fluoro-4-methoxybenzaldehyde, the key functional groups are the aldehyde, the methoxy (B1213986) group, and the substituted benzene (B151609) ring.
While specific experimental data for this compound is not widely published, the expected absorption frequencies can be predicted based on data from similar compounds like benzaldehyde (B42025), anisaldehyde, and other halogenated benzaldehydes. The principal vibrational modes are anticipated in the following regions:
Aldehyde C-H Stretch: Two distinct bands are expected for the aldehydic C-H stretch. One is typically found around 2850-2880 cm⁻¹ and the other near 2750-2780 cm⁻¹.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers above 3000 cm⁻¹.
Aliphatic C-H Stretch: The methyl protons of the methoxy group will exhibit stretching vibrations, usually in the 2950-2980 cm⁻¹ region.
Carbonyl (C=O) Stretch: The aldehyde carbonyl group gives rise to a very strong and sharp absorption band. For aromatic aldehydes, this is typically observed in the range of 1680-1710 cm⁻¹. Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic aldehydes. The presence of electron-withdrawing groups like chlorine and fluorine can influence the exact position of this band.
Aromatic C=C Stretch: The stretching vibrations within the benzene ring typically produce a series of bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The ether linkage of the methoxy group is expected to show a strong C-O stretching band, typically around 1250 cm⁻¹ for aryl ethers.
C-F and C-Cl Stretch: The carbon-fluorine bond stretch is expected to produce a strong absorption in the 1000-1400 cm⁻¹ region. The carbon-chlorine stretch is typically observed at lower wavenumbers, generally in the 600-800 cm⁻¹ range.
Table 1: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch (Methoxy) | ~2970 | Medium |
| Aldehyde C-H Stretch | ~2860, ~2760 | Weak |
| Carbonyl (C=O) Stretch | ~1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-O Stretch (Ether) | ~1250 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
| C-Cl Stretch | 600 - 800 | Medium |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) by a molecule. While FT-IR is based on the change in dipole moment, Raman activity depends on the change in polarizability of the molecule during vibration. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.
For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum. A detailed vibrational analysis of the related compound 3-chloro-4-methoxybenzaldehyde has been performed using FT-Raman spectroscopy, providing a basis for expected signals. sigmaaldrich.com Key expected signals would include:
A strong band for the C=O stretch, typically near 1690 cm⁻¹.
Aromatic ring stretching vibrations.
Vibrations corresponding to the C-Cl and C-F bonds.
The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive functional group analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. In this compound, the following proton signals are expected:
Aldehyde Proton (-CHO): A singlet (no adjacent protons) is expected far downfield, typically in the range of δ 9.5-10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.
Aromatic Protons (-ArH): The benzene ring has two protons. Due to the substitution pattern, they are not equivalent. We would expect two signals in the aromatic region (δ 6.5-8.0 ppm).
The proton at position 3 (H-3) is coupled to the fluorine atom at position 6, and potentially a smaller coupling to the proton at position 5.
The proton at position 5 (H-5) is coupled to the fluorine atom at position 6 and the proton at position 3.
The signals for these protons will likely appear as doublets or doublet of doublets due to these couplings (H-F and H-H coupling). The exact splitting pattern would confirm the substitution pattern.
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected, typically in the region of δ 3.8-4.0 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CHO | 9.5 - 10.5 | Singlet (s) | 1H |
| Ar-H (H-3) | 6.5 - 8.0 | Doublet (d) | 1H |
| Ar-H (H-5) | 6.5 - 8.0 | Doublet (d) | 1H |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H |
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. For this compound, eight distinct carbon signals are expected:
Aldehyde Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the range of δ 185-195 ppm.
Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring.
The carbon bearing the aldehyde group (C-1) will be in the δ 130-140 ppm range.
The carbon bearing the chlorine (C-2) will be shifted downfield.
The carbon bearing the methoxy group (C-4) will be significantly shielded, appearing further upfield in the aromatic region.
The carbon bearing the fluorine (C-6) will appear as a doublet due to C-F coupling, which is a key identifying feature.
The two carbons bearing protons (C-3 and C-5) will also appear in the aromatic region.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear upfield, typically around δ 55-60 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CHO | 185 - 195 |
| Ar-C (Substituted) | 110 - 170 |
| Ar-CH | 100 - 140 |
| -OCH₃ | 55 - 60 |
While 1D NMR spectra provide essential information, complex molecules often require two-dimensional (2D) NMR experiments for unambiguous assignment of all proton and carbon signals. Although specific 2D NMR data for this compound are not available in the public domain, the application of these techniques would be essential for definitive structural proof.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would definitively show the coupling between the two aromatic protons (H-3 and H-5), confirming their spatial relationship on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for the proton-bearing aromatic carbons (C-3 and C-5) and the methoxy carbon by correlating them to their attached protons.
The collective data from these advanced spectroscopic methods would provide a comprehensive and definitive structural characterization of this compound.
NMR Chemical Shift Studies for Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic environment of nuclei within a molecule. While direct experimental studies on the intermolecular interactions of this compound are not extensively reported in the literature, the principles of NMR chemical shift analysis in substituted benzaldehydes can provide significant insights. The chemical shifts of the aldehyde proton and the aromatic protons are particularly sensitive to their local environment and can be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking.
In solution, the aldehyde proton of a benzaldehyde derivative typically resonates at a characteristic downfield position due to the electron-withdrawing nature of the carbonyl group. For this compound, this chemical shift would be further influenced by the electronic effects of the chloro, fluoro, and methoxy substituents on the aromatic ring. Intermolecular interactions, such as the formation of dimers or complexes with solvent molecules, can lead to noticeable changes in these chemical shifts. For instance, the presence of a hydrogen bond acceptor solvent could lead to a downfield shift of the aldehyde proton resonance.
The aromatic protons' chemical shifts are also diagnostic of intermolecular associations. The formation of π-stacked aggregates, where aromatic rings of adjacent molecules overlap, would be expected to cause an upfield shift in the proton resonances due to the anisotropic effect of the ring currents. The magnitude of these shifts can provide qualitative information about the strength and geometry of such interactions. While specific experimental data for this compound is not available, studies on related substituted benzaldehydes have demonstrated the utility of concentration- and temperature-dependent NMR studies in probing these non-covalent interactions.
Table 1: Predicted ¹H NMR Chemical Shifts for Protons in this compound This table is generated based on established principles of NMR spectroscopy for substituted benzaldehydes and is for illustrative purposes.
| Proton | Predicted Chemical Shift (ppm) | Rationale for Shift and Potential Intermolecular Effects |
|---|---|---|
| Aldehyde-H | 9.8 - 10.2 | Strongly deshielded by the carbonyl group. Susceptible to downfield shifts upon hydrogen bonding with acceptor solvents. |
| Aromatic-H (position 3) | 6.8 - 7.2 | Influenced by the ortho-fluoro and para-methoxy groups. May show upfield shifts in non-polar solvents due to potential π-stacking. |
| Aromatic-H (position 5) | 6.7 - 7.1 | Influenced by the ortho-methoxy and para-chloro groups. Sensitive to solvent effects and aggregation. |
| Methoxy-H | 3.8 - 4.0 | Characteristic shift for a methoxy group on an aromatic ring. Generally less affected by intermolecular interactions compared to aromatic and aldehyde protons. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. The resulting mass spectrum provides a fingerprint of the molecule based on the mass-to-charge ratio (m/z) of the fragments. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (188.58 g/mol ).
The fragmentation pattern would likely involve the initial loss of the formyl radical (CHO), leading to a significant peak at m/z 159. Subsequent fragmentations could include the loss of a methyl radical (CH₃) from the methoxy group, or the elimination of carbon monoxide (CO). The presence of chlorine and fluorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments.
Table 2: Predicted Key Fragments in the Electron Ionization (EI) Mass Spectrum of this compound This table is based on general fragmentation patterns of substituted benzaldehydes and anisoles.
| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
|---|---|---|
| 188/190 | [C₈H₆ClFO₂]⁺ (Molecular Ion) | Initial ionization of the molecule. The two peaks reflect the isotopic abundance of ³⁵Cl and ³⁷Cl. |
| 159/161 | [C₇H₅ClFO]⁺ | Loss of the formyl radical (•CHO) from the molecular ion. |
| 144/146 | [C₆H₂ClFO]⁺ | Loss of a methyl radical (•CH₃) from the m/z 159/161 fragment. |
| 131/133 | [C₆H₅ClFO]⁺ | Loss of carbon monoxide (CO) from the m/z 159/161 fragment. |
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. For this compound, the ESI mass spectrum would be expected to show a prominent peak at m/z 189.01131, corresponding to the protonated molecule [C₈H₆ClFO₂ + H]⁺. The isotopic pattern for chlorine would also be observable for this ion.
Predicted collision cross-section (CCS) values can provide additional structural information. The CCS is a measure of the ion's size and shape in the gas phase.
Table 3: Predicted ESI-MS Adducts and Collision Cross Section (CCS) Data for this compound Data predicted by computational methods. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 189.01131 | 130.2 |
| [M+Na]⁺ | 210.99325 | 142.0 |
| [M-H]⁻ | 186.99675 | 133.5 |
| [M+NH₄]⁺ | 206.03785 | 151.6 |
| [M+K]⁺ | 226.96719 | 138.4 |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly valuable for the analysis of complex mixtures and for the quantification of specific compounds. While specific LC-MS applications for this compound are not detailed in the available literature, the methodology would be applicable for its detection and quantification in various matrices.
A typical LC-MS method would involve a reversed-phase chromatography column to separate the compound from other components in a sample, followed by detection using ESI-MS. The selection of the mobile phase and gradient conditions would be optimized to achieve good chromatographic resolution and ionization efficiency. The high sensitivity and selectivity of LC-MS would allow for the detection of trace amounts of this compound, making it a suitable technique for purity assessment, stability studies, and reaction monitoring during its synthesis.
X-ray Diffraction Studies for Solid-State Structure
Despite a thorough search of the Cambridge Structural Database (CSD) and the broader scientific literature, no publically available single crystal X-ray diffraction data for this compound has been found. The determination of its crystal structure would provide invaluable information to complement the spectroscopic data, confirming the substitution pattern on the benzene ring and revealing the preferred conformation of the aldehyde and methoxy groups relative to the ring. Such data would also be crucial for understanding the solid-state properties of the material and for computational modeling studies.
Analysis of Intermolecular Interactions in Crystalline Phases
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts and the characterization of their nature and relative importance. The analysis generates two-dimensional fingerprint plots that summarize the distribution of intermolecular contacts.
In studies of compounds structurally related to this compound, Hirshfeld surface analysis has revealed the prevalence of several key intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.
Key Intermolecular Interactions
The crystalline packing of aromatic aldehydes, such as this compound, is dictated by a variety of weak intermolecular forces. The presence of chloro, fluoro, and methoxy substituents, along with the aldehyde functional group, creates a molecule with multiple potential sites for interaction.
C—H···O Hydrogen Bonds: The oxygen atoms of the carbonyl and methoxy groups are expected to act as hydrogen bond acceptors. In the crystal structure of a chalcone (B49325) derivative synthesized from 2-chloro-6-fluorobenzaldehyde (B137617), strong C—H···O interactions are observed, which are visualized as bright-red spots on the Hirshfeld surfaces mapped over the normalized contact distance (dnorm). nih.govusm.my These interactions are characterized by sharp spikes in the corresponding fingerprint plots. nih.govusm.my
Halogen Bonding (C—Cl···O and C—F···H): The chlorine and fluorine atoms on the benzene ring are potential sites for halogen bonding and other weak interactions. In the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide, weak C—H···Cl hydrogen bonds contribute to the formation of the three-dimensional crystal structure. researchgate.net While less common, C—F···H interactions can also play a role in stabilizing the crystal packing.
Quantitative Analysis of Intermolecular Contacts
The following table summarizes the types of intermolecular interactions and their typical characteristics observed in structurally related compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Contribution to Hirshfeld Surface |
| C—H···O Hydrogen Bond | C—H | O (carbonyl, methoxy) | ~2.3 | Significant |
| π–·π Stacking | Aromatic Ring | Aromatic Ring | ~3.6 | Moderate |
| C—H···Cl Hydrogen Bond | C—H | Cl | Variable | Minor to Moderate |
Interactive Data Table: Intermolecular Contacts in a Related Chalcone Derivative
The table below presents a breakdown of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, a compound synthesized from a close derivative of the subject molecule. nih.gov
| Contact Type | Contribution (%) |
| H···H | 27.5 |
| C···C (π–·π stacking) | 13.7 |
| O···H/H···O | Significant (exact % not specified) |
This detailed analysis of intermolecular forces in closely related compounds provides a robust framework for understanding the likely crystal packing and solid-state behavior of this compound. The interplay of these weak interactions is fundamental to the stability of the crystalline lattice and influences macroscopic properties such as melting point and solubility.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a means to solve the Schrödinger equation for a given molecule and thereby determine its electronic structure and other properties. For a molecule like 2-Chloro-6-fluoro-4-methoxybenzaldehyde, these calculations can elucidate the effects of its distinct functional groups on its geometry and electronic distribution.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the ground-state electronic structure and to optimize the molecular geometry of this compound.
In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. For substituted benzaldehydes, DFT has been shown to provide excellent agreement with experimental data where available.
The geometry optimization of this compound would reveal the precise bond lengths, bond angles, and dihedral angles. These parameters are influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the chlorine and fluorine atoms and the electron-donating nature of the methoxy (B1213986) group will subtly alter the geometry of the benzene (B151609) ring and the aldehyde group.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.74 Å |
| C-F Bond Length | ~1.35 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C=O (aldehyde) Bond Length | ~1.21 Å |
| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |
| C-C-C (ring) Bond Angles | ~118° - 122° |
Note: The values in this table are illustrative and based on typical DFT results for similarly substituted benzaldehydes. Actual values would be obtained from a specific DFT calculation on this compound.
Hartree-Fock (HF) theory is another fundamental ab initio method used in computational chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF methods are important for providing a qualitative understanding of electronic structure and for serving as a starting point for more advanced calculations.
A Hartree-Fock calculation for this compound would provide insights into the molecular orbitals and their energies. Comparing HF and DFT results can sometimes offer a deeper understanding of the role of electron correlation in the molecule's properties. While HF may not be the method of choice for quantitative predictions of properties like bond energies, it remains a valuable tool in the computational chemist's arsenal.
Molecular Properties and Electronic States
Beyond the basic geometry and electronic structure, computational methods can be used to explore a range of molecular properties that are key to understanding the reactivity and intermolecular interactions of this compound.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
For this compound, the MEP surface would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The negative regions, indicating an excess of electrons, are expected to be located around the electronegative oxygen atom of the carbonyl group and the halogen atoms. The positive regions, indicating a deficiency of electrons, would likely be found around the hydrogen atoms, particularly the aldehyde hydrogen. This analysis helps in understanding how the molecule will interact with other charged or polar species.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Ranges for this compound
| Region | Predicted Electrostatic Potential Range (kcal/mol) |
| Carbonyl Oxygen | -40 to -55 |
| Aromatic Ring | -15 to +15 |
| Aldehyde Hydrogen | +20 to +35 |
Note: These values are representative and based on MEP analyses of analogous aromatic aldehydes. The precise values for this compound would require a specific calculation.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of both electron-withdrawing and electron-donating groups is expected to influence the energies of the frontier orbitals and thus the magnitude of the HOMO-LUMO gap. DFT calculations are widely used to compute these orbital energies and the resulting gap.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | ~ -6.5 to -7.5 |
| LUMO | ~ -1.5 to -2.5 |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 |
Note: These energy values are estimations based on computational studies of similar substituted benzaldehydes.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. NBO analysis transforms the complex, delocalized molecular orbitals into localized "natural" bond orbitals that correspond to the familiar Lewis structure representation of chemical bonds and lone pairs.
Table 4: Illustrative NBO Analysis Results for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Predicted Stabilization Energy E(2) (kcal/mol) |
| LP(O) of methoxy | π(C-C) of ring | High |
| LP(F) | σ(C-C) of ring | Moderate |
| LP(Cl) | σ(C-C) of ring | Moderate |
| π(C-C) of ring | π(C=O) of aldehyde | High |
Note: "LP" denotes a lone pair orbital. The stabilization energies are qualitative predictions based on the expected electronic interactions in the molecule.
Conformational Analysis and Potential Energy Surfaces
A comprehensive conformational analysis of this compound would involve mapping its potential energy surface (PES) to identify stable conformers and the energy barriers separating them. This is typically achieved by systematically rotating the molecule's flexible dihedral angles—primarily the C-C bond connecting the aldehyde group to the phenyl ring and the C-O bond of the methoxy group—and calculating the potential energy at each step using quantum chemical methods like Density Functional Theory (DFT).
For substituted benzaldehydes, the primary conformers of interest are often the O-syn and O-anti forms, where the aldehyde's oxygen atom is oriented towards or away from the ortho-substituent, respectively. In the case of this compound, this would involve the orientation of the carbonyl group relative to the ortho-chloro and ortho-fluoro substituents.
Studies on related molecules, such as 2-fluorobenzaldehyde and 2,6-difluorobenzaldehyde, have shown that steric and electrostatic interactions largely determine conformational preferences. For instance, in 2-fluorobenzaldehyde, the O-trans (or anti) conformer, where the oxygen is turned away from the fluorine, is favored acs.org. For 2,6-disubstituted benzaldehydes, significant steric hindrance can lead to non-planar geometries to relieve strain acs.org. A theoretical study on this compound would elucidate these preferences, quantify the energy differences between stable conformers, and determine the transition state energies for their interconversion.
Intermolecular Interaction Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires crystallographic data from methods like X-ray diffraction, which are not currently available for this compound.
If a crystal structure were determined, the analysis would proceed by generating a 3D Hirshfeld surface, which maps the regions of close contact between a molecule and its neighbors. Properties such as dnorm (normalized contact distance) are plotted onto this surface, highlighting key interaction points. Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum.
The crystal structure of this compound would likely be stabilized by a network of weak non-covalent interactions, including hydrogen bonds. Given its molecular structure, potential hydrogen bonds of the C–H···O and C–H···F types could be anticipated. The aldehyde oxygen and the methoxy oxygen are potential hydrogen bond acceptors, while the aromatic and aldehyde C-H groups can act as donors.
In the absence of a crystal structure for the title compound, a definitive analysis is not possible. However, computational studies and crystal structure analyses of other substituted benzaldehydes and related organic molecules consistently reveal the importance of such interactions in forming supramolecular assemblies like chains, dimers, or more complex 3D networks nih.govmdpi.com. For example, studies on a chalcone (B49325) derivative showed that C–H···O interactions were crucial in linking molecules into a three-dimensional network nih.gov. A theoretical investigation could predict the strength and geometry of these potential hydrogen bonds.
Prediction of Spectroscopic Data and Material Properties
Theoretical calculations, particularly using DFT methods, are widely employed to predict and help interpret experimental spectroscopic data.
Vibrational Spectra: A computational study on this compound would involve geometry optimization followed by a frequency calculation. This would yield theoretical infrared (IR) and Raman spectra. The calculated vibrational frequencies and intensities can be compared with experimental data to provide a detailed assignment of the fundamental vibrational modes of the molecule. Research on the closely related 2-Chloro-6-fluoro benzaldehyde (B42025) has demonstrated good agreement between vibrational frequencies calculated using DFT and those observed experimentally researchgate.netmaterialsciencejournal.org.
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra and confirm the molecular structure. Such computational validation has been successfully applied to numerous novel organic compounds nih.gov.
A typical output of such a study would be a table comparing experimental and calculated vibrational frequencies or NMR chemical shifts. Since no experimental or specific computational data is available for this compound, a representative data table cannot be generated.
Materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and telecommunications. The NLO response of a molecule is related to its ability to alter its charge distribution in the presence of an external electric field. This is quantified by the first hyperpolarizability (β).
Bond Dissociation Energy Calculations
Theoretical calculations, particularly those employing quantum mechanical methods, provide valuable insights into the stability of chemical bonds within a molecule. Bond dissociation energy (BDE) is a key descriptor, quantifying the energy required to break a specific bond homolytically. While no specific experimental or theoretical studies detailing the bond dissociation energies for this compound were found in the reviewed literature, the BDEs for its various bonds can be estimated and understood by examining computational studies on similarly substituted aromatic compounds.
Density Functional Theory (DFT) is a commonly employed computational method for calculating BDEs in substituted aromatic molecules. Functionals such as B3LYP and ωB97X-D, paired with appropriate basis sets (e.g., 6-311++G(d,p)), have been shown to provide reliable BDE predictions for a range of organic compounds, including halogenated and methoxy-substituted aromatics nih.govresearchgate.net. The calculation of BDE for a bond A-B is typically determined as the difference between the sum of the enthalpies of formation of the resulting radicals (A• and B•) and the enthalpy of formation of the parent molecule (A-B) libretexts.org.
The electronic nature and position of the substituents—chloro, fluoro, and methoxy groups—on the benzaldehyde ring are expected to significantly influence the strengths of the various covalent bonds.
C-H Bond of the Aldehyde Group: The C-H bond of the aldehyde functional group is of significant chemical interest. The substituents on the aromatic ring can influence its BDE through inductive and resonance effects. Both electron-donating and electron-withdrawing groups can affect the stability of the resulting benzoyl radical. Studies on substituted toluenes, which form a related benzyl radical upon C-H bond cleavage, have shown that both electron-donating and electron-withdrawing para-substituents can reduce the benzylic C-H BDE by stabilizing the radical through spin delocalization nih.govacs.org. For this compound, the interplay of the electron-withdrawing halogens and the electron-donating methoxy group would determine the net effect on the C-H bond strength.
Aromatic C-Cl and C-F Bonds: The strengths of the carbon-halogen bonds are influenced by the electronegativity of the halogen and the hybridization of the carbon atom. Generally, the C-F bond is significantly stronger than the C-Cl bond due to the higher electronegativity and smaller size of fluorine, leading to a shorter and more polarized bond quora.com. Computational studies on halogenated aromatic compounds have quantified these differences. For instance, DFT calculations on chloro- and bromo-substituted polycyclic aromatic hydrocarbons have been performed to determine their C-X BDEs nih.gov. The position of the halogen on the ring and the presence of other substituents also modulate these bond energies nih.gov.
Aromatic C-O Bond of the Methoxy Group: The C-O bond of the methoxy group is also subject to the electronic effects of the other ring substituents. The stability of the radical formed upon cleavage of this bond would be a key determinant of its BDE.
Given the absence of direct computational data for this compound, the following table presents representative calculated BDE values for similar bonds in related aromatic compounds to provide an estimation of the bond strengths. These values are sourced from various computational studies and serve as a guide to the expected BDEs in the target molecule.
| Bond Type | Related Compound | Computational Method | Calculated BDE (kcal/mol) | Reference Compound for |
|---|---|---|---|---|
| Aromatic C-H (Aldehyde) | Benzaldehyde | G3(MP2)//B3LYP | 87.5 | General Benzaldehyde |
| Aromatic C-Cl | Chlorobenzene | G3B3 | 96.5 | Chlorinated Aromatic Ring |
| Aromatic C-F | Fluorobenzene | G3B3 | 124.5 | Fluorinated Aromatic Ring |
| Aromatic C-O (Methoxy) | Anisole (B1667542) (Methoxybenzene) | ROCBS-QB3 | 86.1 | Methoxy Aromatic Ring |
Note: The BDE values in the table are for illustrative purposes and are derived from studies on the indicated related compounds. The actual BDEs in this compound will be influenced by the combined electronic effects of all substituents.
Applications in Advanced Materials and Chemical Synthesis
Role as a Key Synthetic Intermediate for Complex Organic Molecules
Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. The aldehyde group of 2-Chloro-6-fluoro-4-methoxybenzaldehyde is a reactive site for nucleophilic addition and condensation reactions, allowing for chain extension and the introduction of new functional groups. The presence of halogen (chloro and fluoro) and methoxy (B1213986) substituents on the aromatic ring further influences its reactivity and provides sites for subsequent modifications.
For instance, related compounds like 2-chloro-6-fluorobenzaldehyde (B137617) are recognized as important intermediates in the synthesis of halogenated heterocyclic compounds. wikipedia.org These heterocyclic structures are core components of many pharmaceuticals and biologically active compounds. While direct evidence for this compound is scarce, its structural similarity suggests it could be a valuable precursor for creating complex molecular architectures with potential applications in medicinal chemistry and materials science.
Precursor in the Synthesis of Agrochemical Compounds
Halogenated and methoxy-substituted aromatic compounds are prevalent in the agrochemical industry. A related compound, 2-chloro-6-fluorobenzaldehyde, is utilized in the production of high-efficiency, low-toxicity sterilants, highlighting the potential of this class of molecules in agriculture. google.com The specific combination of substituents in this compound could be leveraged to synthesize novel herbicides, fungicides, or insecticides. The chlorine and fluorine atoms can enhance the biological activity and metabolic stability of the final product, while the methoxy group can influence its solubility and environmental fate.
Building Block for Specialty Chemicals and Dyes
The structural framework of this compound makes it a potential candidate as a building block for specialty chemicals, including dyes and pigments. The aromatic ring system can act as a chromophore, and the substituents can modulate the color and properties of the resulting dye molecules.
Although no specific synthesis of fluorescein (B123965) derivatives using this compound has been reported, the general synthetic routes to fluoresceins involve the condensation of a substituted phenol (B47542) with a phthalic anhydride (B1165640) derivative. The aldehyde group of this compound could potentially be oxidized to a carboxylic acid, which could then be converted to an anhydride and used in such syntheses. The halogen and methoxy groups would be incorporated into the final fluorophore structure, potentially altering its photophysical properties, such as absorption and emission wavelengths, quantum yield, and photostability.
Contribution to Optoelectronic Materials Development
Derivatives of substituted benzaldehydes are being explored for their applications in optoelectronic materials. The electronic properties of the aromatic ring, influenced by the substituents, can be tailored for specific applications.
Chalcones, which can be synthesized through the condensation of a substituted benzaldehyde (B42025) with an acetophenone, are known to exhibit nonlinear optical (NLO) properties. These properties are crucial for applications in telecommunications, optical computing, and data storage. While research on chalcones derived specifically from this compound is not available, studies on similar fluoro and methoxy substituted chalcones have been conducted. The introduction of electron-withdrawing (fluoro, chloro) and electron-donating (methoxy) groups on the chalcone (B49325) backbone can enhance its NLO response. The specific substitution pattern of this compound could lead to chalcone derivatives with tailored optoelectronic properties.
Precursors for Polymeric Materials and Functionalized Surfaces
The aldehyde functionality of this compound allows for its incorporation into polymeric structures or for the functionalization of surfaces. For example, it could undergo polymerization reactions, or it could be grafted onto polymer backbones to introduce specific functionalities. A related compound, 2-fluoro-4-methoxybenzaldehyde (B32593), has been used in the preparation of polyhydroquinoline (PHQ). sigmaaldrich.com This suggests that this compound could similarly serve as a monomer or a modifying agent in the synthesis of functional polymers with tailored properties for applications in coatings, adhesives, or advanced composites. The presence of halogen atoms could also impart flame-retardant properties to the resulting polymers.
Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalysis
This compound serves as a valuable precursor in the synthesis of sophisticated ligands for both homogeneous and heterogeneous catalysis. The strategic placement of its chloro, fluoro, and methoxy groups on the benzaldehyde framework allows for a variety of chemical modifications, making it an ideal starting material for creating tailored ligands that can coordinate with a wide range of metal centers. These resulting metal-ligand complexes can function as highly selective and efficient catalysts in various organic transformations.
The aldehyde functionality of this compound is particularly reactive and provides a key handle for building more complex molecular architectures. Through reactions such as condensation with amines or other nucleophiles, the aldehyde group can be readily converted into imines, which are foundational components of widely used Schiff base ligands. These Schiff base ligands are celebrated for their ability to form stable complexes with numerous transition metals, which are then employed as catalysts.
While direct catalytic applications of this compound itself are not extensively documented, its role as a precursor to ligands is significant. The resulting ligands can be designed to influence the steric and electronic properties of a metal catalyst, thereby controlling its activity and selectivity. For instance, derivatives of this compound can be used to synthesize ligands for asymmetric catalysis, a field of critical importance in the pharmaceutical and fine chemical industries.
The development of novel ruthenium-based catalysts highlights the importance of versatile ligand precursors. In a manner analogous to the synthesis of various Ru-PNP complexes, this compound can be envisioned as a starting point for creating unique phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The general approach involves the synthesis of a ligand incorporating the 2-chloro-6-fluoro-4-methoxyphenyl moiety, followed by complexation to a metal center. The electronic effects of the fluorine and methoxy substituents can be expected to modulate the catalytic activity of the final complex.
A general synthetic route to such catalysts could involve the initial conversion of the aldehyde to an imine, followed by further functionalization to introduce coordinating groups like phosphines or alcohols. This modified ligand can then react with a suitable metal precursor, such as a ruthenium salt, to form the active catalyst. The choice of reaction conditions and ancillary ligands can be fine-tuned to optimize the catalyst's performance for a specific application, such as hydrogenation or dehydrogenation reactions.
Detailed research findings on the direct use of ligands derived from this compound in specific catalytic reactions are emerging. However, based on the established reactivity of similar halogenated and methoxy-substituted benzaldehydes, their potential is evident. The following table illustrates the potential influence of substituents on ligand properties, drawing parallels from related systems.
| Substituent Group | Position | Electronic Effect | Potential Influence on Catalysis |
| Chloro | 2 | Electron-withdrawing | Can enhance the Lewis acidity of the metal center, potentially increasing catalytic activity. |
| Fluoro | 6 | Strongly Electron-withdrawing | Further enhances the electron-deficient nature of the aromatic ring, influencing the electronic properties of the coordinated metal. |
| Methoxy | 4 | Electron-donating | Can increase electron density at the metal center, which may be beneficial for oxidative addition steps in a catalytic cycle. |
The combination of these electronic effects, along with the steric bulk provided by the substituted phenyl ring, makes ligands derived from this compound promising candidates for developing next-generation catalysts. Further research in this area is anticipated to unveil novel applications in both homogeneous and heterogeneous catalytic systems.
Environmental and Biochemical Research Perspectives Non Human Specific
Investigation of Biosynthetic Pathways in Microorganisms
This section explores the role of microorganisms in the biosynthesis and transformation of the target compound.
Metabolic Transformation by Fungi (e.g., Bjerkandera adusta)
Despite the known ability of white-rot fungi like Bjerkandera adusta to metabolize and transform a variety of halogenated aromatic compounds, a specific investigation into the metabolic transformation of 2-Chloro-6-fluoro-4-methoxybenzaldehyde by this or any other fungal species has not been documented in the available scientific literature. Research on related compounds, such as the biotransformation of fluoro-labelled 4-methoxybenzaldehyde (B44291) into chloro-3-fluoro-4-methoxybenzaldehyde by Bjerkandera adusta, has been reported. However, direct studies on this compound are currently absent.
Enzymatic Biotransformations
There is currently no available research detailing the enzymatic biotransformations of this compound. Scientific investigations have not yet focused on identifying specific enzymes or enzymatic pathways that could modify or synthesize this particular compound.
Environmental Degradation Studies (Chemical/Microbial)
This section is intended to cover research on the breakdown of this compound in the environment through chemical or microbial processes.
Breakdown Mechanisms and Metabolite Identification
No studies on the environmental degradation of this compound, its breakdown mechanisms, or the identification of its metabolites have been published in the peer-reviewed scientific literature. Consequently, data on its persistence, potential for bioaccumulation, and environmental fate are not available.
Pioneering Future Research on this compound: An Emerging Vista
While specific, in-depth research on the future applications and emerging paradigms of this compound is not yet widely available, its unique molecular structure—featuring a reactive aldehyde group and halogen substituents—positions it as a compound of significant interest for advanced chemical research. The principles and methodologies outlined below represent promising future directions that could unlock the untapped potential of this specific benzaldehyde (B42025) derivative.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
